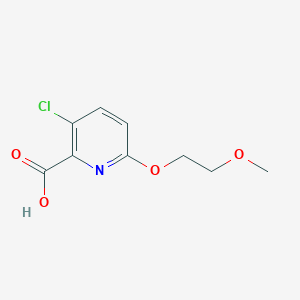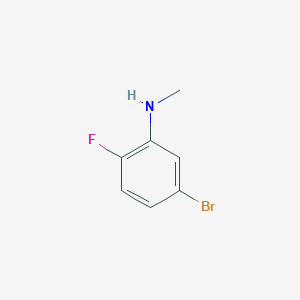
5-Bromo-2-fluoro-N-méthylaniline
Vue d'ensemble
Description
5-Bromo-2-fluoro-N-methylaniline is a useful research compound. Its molecular formula is C7H7BrFN and its molecular weight is 204.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-fluoro-N-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-fluoro-N-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des composés MDL
“5-Bromo-4-fluoro-2-méthylaniline” est un ingrédient clé pour la synthèse des composés MDL, qui sont des dérivés de N-phényl-4-(phénylsulfonamido)benzènesulfonamide . Ces derniers incluent les MDL-800, MDL-801 et MDL-811 .
Activateurs de la sirtuine 6
Les composés MDL, synthétisés à partir de “5-Bromo-4-fluoro-2-méthylaniline”, sont des activateurs de la sirtuine 6 (SIRT6) . SIRT6 est une désacétylase de lysine qui agit comme un suppresseur tumoral .
Intermédiaire pharmaceutique
“5-Bromo-2-fluoroaniline” est utilisé comme intermédiaire pharmaceutique . Cela signifie qu’il est utilisé dans la production de divers médicaments pharmaceutiques .
Recherche sur la neurotransmission du glutamate
Bien qu’il ne soit pas directement lié à “5-Bromo-2-fluoro-N-méthylaniline”, son proche parent “5-Bromo-2-méthylaniline” a été utilisé dans la recherche expérimentale sur les yeux . Plus précisément, il a été utilisé dans des études portant sur le glutamate, un neurotransmetteur excitateur dans la rétine des vertébrés .
Mécanisme D'action
The Suzuki–Miyaura coupling reaction involves the use of a palladium catalyst to couple boron compounds (like 5-Bromo-2-fluoro-N-methylaniline) with halides . This reaction is known for its mild and functional group tolerant reaction conditions, and the organoboron reagents used are relatively stable, readily prepared, and generally environmentally benign .
In terms of safety, direct contact with 5-Bromo-2-fluoro-N-methylaniline might cause irritation and corrosion . It should be handled with appropriate personal protective equipment and stored in a sealed container, away from fire sources and oxidizers .
Analyse Biochimique
Cellular Effects
The effects of 5-Bromo-2-fluoro-N-methylaniline on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, 5-Bromo-2-fluoro-N-methylaniline can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 5-Bromo-2-fluoro-N-methylaniline exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, it may act as an inhibitor of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, 5-Bromo-2-fluoro-N-methylaniline can interact with transcription factors, leading to changes in gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-fluoro-N-methylaniline can change over time. The compound’s stability and degradation are important factors to consider. It has been found that 5-Bromo-2-fluoro-N-methylaniline is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to 5-Bromo-2-fluoro-N-methylaniline can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-fluoro-N-methylaniline vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, 5-Bromo-2-fluoro-N-methylaniline can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxicity. These findings highlight the importance of dosage optimization in experimental studies involving 5-Bromo-2-fluoro-N-methylaniline .
Metabolic Pathways
5-Bromo-2-fluoro-N-methylaniline is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s. These enzymes catalyze the oxidation of 5-Bromo-2-fluoro-N-methylaniline, leading to the formation of metabolites that can be further processed by conjugation reactions. The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the balance of metabolic intermediates and end products .
Transport and Distribution
Within cells and tissues, 5-Bromo-2-fluoro-N-methylaniline is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of 5-Bromo-2-fluoro-N-methylaniline across cellular membranes and its accumulation in particular cellular compartments. The compound’s localization and accumulation can affect its biochemical activity and interactions with target biomolecules .
Subcellular Localization
The subcellular localization of 5-Bromo-2-fluoro-N-methylaniline is crucial for its activity and function. It has been found to localize in specific organelles, such as the endoplasmic reticulum and mitochondria, where it can interact with resident enzymes and proteins. Targeting signals and post-translational modifications play a role in directing 5-Bromo-2-fluoro-N-methylaniline to these compartments, thereby influencing its biochemical effects .
Propriétés
IUPAC Name |
5-bromo-2-fluoro-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICFTLHOMUTOBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656166 | |
| Record name | 5-Bromo-2-fluoro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153252-25-5 | |
| Record name | 5-Bromo-2-fluoro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1461188.png)
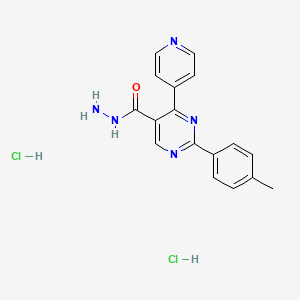
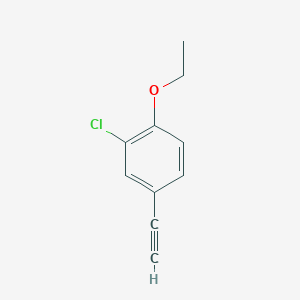
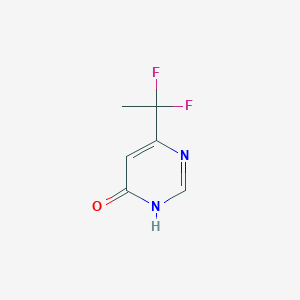
![4H-Pyrrolo[2,3-d]pyrimidin-4-one, 7-(2-deoxy-|A-D-erythro-pentofuranosyl)-1,7-dihydro-](/img/structure/B1461198.png)
![(2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1461200.png)
![Des-[(E)-Methyl-3-methyoxyacrylate] Picoxystrobin](/img/structure/B1461201.png)
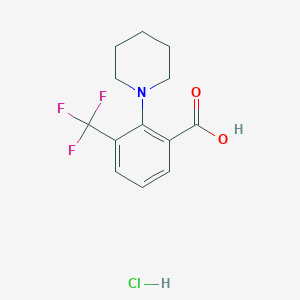
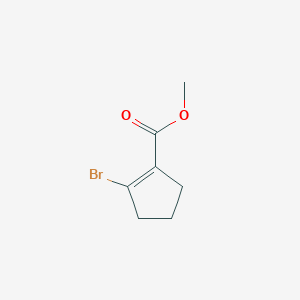
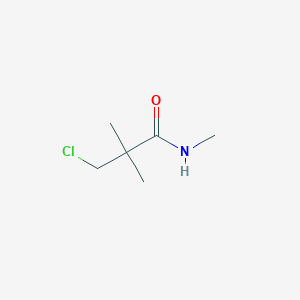
![{6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine](/img/structure/B1461205.png)
![{1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1461207.png)
![6-[Bis(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1461208.png)
